N-(1-Bromo-propylidene)-acetamidine
Description
N-(1-Bromo-propylidene)-acetamidine is an acetamidine derivative characterized by a brominated propylidene substituent. Acetamidines share the general structure R-N-C(=NH)-NH₂, where the substituent R determines their chemical and biological properties. In this compound, R is a 1-bromo-propylidene group, likely a three-carbon chain with a bromine atom and a double bond (e.g., CH₂-CHBr-CH₂).
Properties
Molecular Formula |
C5H9BrN2 |
|---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
N-ethanimidoylpropanimidoyl bromide |
InChI |
InChI=1S/C5H9BrN2/c1-3-5(6)8-4(2)7/h7H,3H2,1-2H3 |
InChI Key |
ZQZNGHHLFCNSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC(=N)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromo-propylidene)-acetamidine typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a propylidene derivative, followed by the introduction of the acetamidine group through a condensation reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Bromo-propylidene)-acetamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the conversion of the acetamidine group to other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield N-(1-Iodo-propylidene)-acetamidine, while oxidation with potassium permanganate can produce corresponding oxides.
Scientific Research Applications
N-(1-Bromo-propylidene)-acetamidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which N-(1-Bromo-propylidene)-acetamidine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-(1-Bromo-propylidene)-acetamidine and related compounds:
Key Observations:
- Substituent Effects: The bromo-propylidene group in the target compound contrasts with the aromatic substituents in 1400W (benzyl) and Acetamiprid (pyridyl). Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine (in Acetamiprid) could enhance leaving-group ability in substitution reactions, increasing reactivity . Amidine vs. Amide: Unlike the acetamide derivative in , the amidine group in this compound introduces a positively charged imine (NH₂⁺=C–NH–), which may enhance interactions with negatively charged biological targets .
Physicochemical Properties
- Stability : Brominated compounds are often more light- and heat-sensitive than chlorinated analogs, suggesting possible degradation challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
